2,4,6-trichloro-N-(4-methoxyphenyl)pyridine-3-carboxamide
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Overview
Description
2,4,6-Trichloro-N-(4-methoxyphenyl)nicotinamide is a chemical compound with the molecular formula C₁₃H₉Cl₃N₂O₂ It is known for its unique structure, which includes a nicotinamide core substituted with trichloro and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-N-(4-methoxyphenyl)nicotinamide typically involves the reaction of 2,4,6-trichloronicotinic acid with 4-methoxyaniline. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of 2,4,6-Trichloro-N-(4-methoxyphenyl)nicotinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichloro-N-(4-methoxyphenyl)nicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The trichloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while hydrolysis will produce the corresponding carboxylic acid and amine .
Scientific Research Applications
2,4,6-Trichloro-N-(4-methoxyphenyl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,4,6-Trichloro-N-(4-methoxyphenyl)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichlorophenol: A chlorinated phenol with similar trichloro substitution but different functional groups.
2-Chloro-N-(4-methoxyphenyl)nicotinamide: A related compound with a single chlorine substitution.
N-(4-Methoxyphenyl)nicotinamide: A compound with similar nicotinamide and methoxyphenyl groups but without the trichloro substitution.
Uniqueness
2,4,6-Trichloro-N-(4-methoxyphenyl)nicotinamide is unique due to its specific combination of trichloro and methoxyphenyl substitutions on the nicotinamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C13H9Cl3N2O2 |
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Molecular Weight |
331.6 g/mol |
IUPAC Name |
2,4,6-trichloro-N-(4-methoxyphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H9Cl3N2O2/c1-20-8-4-2-7(3-5-8)17-13(19)11-9(14)6-10(15)18-12(11)16/h2-6H,1H3,(H,17,19) |
InChI Key |
GLRCZMQIMXLVEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(N=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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